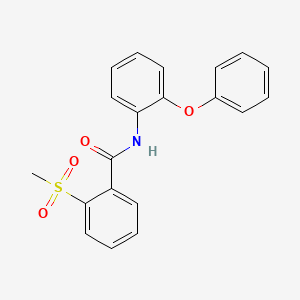

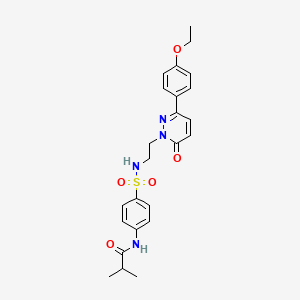

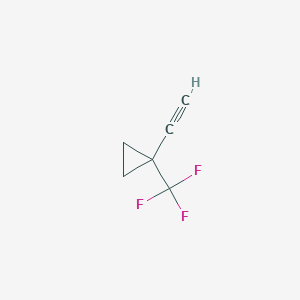

![molecular formula C20H16N4O2 B2411023 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide CAS No. 2034616-74-3](/img/structure/B2411023.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Molecular Structure Analysis

The structures of synthesized compounds were accomplished through FT-IR, 1H NMR, 13C NMR, mass, and elemental analysis data .

Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Aplicaciones Científicas De Investigación

Chemical Structure and Activity Relationships

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide is a compound within the imidazo[1,2-a]pyridine class, which has been the focus of various scientific investigations due to its significant biological activities. Research has shown that subtle changes in the nitrogen position of imidazo[1,2-a]pyridine compounds can dramatically affect their potency. For instance, Spitzer et al. (1988) synthesized a series of imidazo[1,2-a]pyridine analogues, demonstrating the superior inotropic activity of certain configurations, which could be leveraged in the treatment of congestive heart failure by providing both inotropic and vasodilatory properties Spitzer et al., 1988.

Anticancer Properties

A novel series of selenylated imidazo[1,2-a]pyridines, including compounds IP-Se-05 and IP-Se-06, showed promising activity against breast cancer cells, highlighting the potential of such compounds in chemotherapy. Almeida et al. (2018) found these compounds to inhibit cell proliferation and induce apoptosis in MCF-7 cells, with IP-Se-06 showing superior antitumor effects at lower concentrations Almeida et al., 2018.

Optical Properties for Material Science

In the realm of material science, imidazo[1,2-a]pyridine derivatives have been explored for their luminescent properties. Volpi et al. (2017) synthesized a series of these compounds, demonstrating their potential as low-cost emitters with large Stokes' shifts for use in various applications, such as in luminescent materials Volpi et al., 2017.

Cardiovascular Effects

Compounds within this class have also been investigated for their cardiovascular effects. For example, Dämmgen et al. (1981) reported on 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]-pyridine (AR-L 115 BS), showing positive inotropic and chronotropic actions without inducing significant elevations in myocardial oxygen consumption in anaesthetized dogs Dämmgen et al., 1981.

Gastroprotective Effects

Imidazo[1,2-a]pyridines have been described as a novel class of antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties. Kaminski et al. (1985) identified compounds within this class, such as SCH 28080, which demonstrate a mechanism of action potentially involving the inhibition of the H+/K+-ATPase enzyme, suggesting their utility in treating ulcerative conditions without acting as histamine (H2) receptor antagonists or prostaglandin analogues Kaminski et al., 1985.

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They have also been reported to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a common mechanism of action for antifungal agents . This suggests that the compound may interfere with the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death.

Pharmacokinetics

Similar compounds have been analyzed for their absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that the compound may have potential antifungal applications.

Direcciones Futuras

The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a potential area of future research .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGHRFOHSAKWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

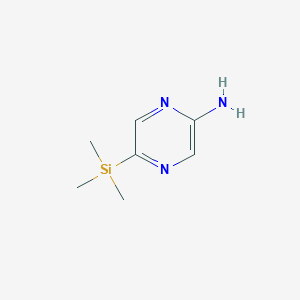

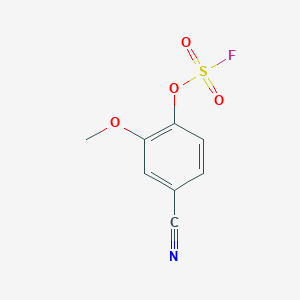

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

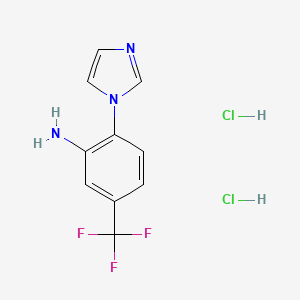

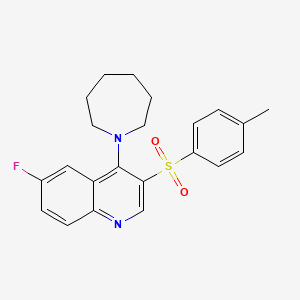

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)

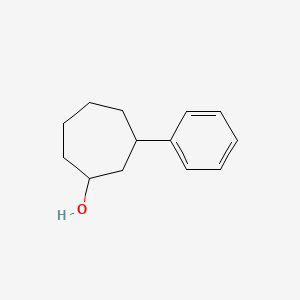

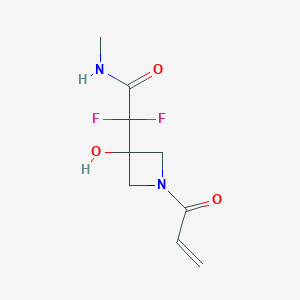

![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)